molecular formula C15H20N2O B14405072 N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine CAS No. 86979-10-4

N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B14405072
CAS No.: 86979-10-4
M. Wt: 244.33 g/mol
InChI Key: DVSUJOLYZWAOCH-UHFFFAOYSA-N
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Description

N-[2-(1-Azabicyclo[222]octan-3-yl)-1-phenylethylidene]hydroxylamine is a complex organic compound featuring a bicyclic structure with nitrogen and hydroxylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylethylidene derivatives.

Scientific Research Applications

N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

Mechanism of Action

The mechanism of action of N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine is unique due to its combination of a bicyclic core with a phenylethylidene group and a hydroxylamine functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

86979-10-4

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C15H20N2O/c18-16-15(13-4-2-1-3-5-13)10-14-11-17-8-6-12(14)7-9-17/h1-5,12,14,18H,6-11H2

InChI Key

DVSUJOLYZWAOCH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)CC(=NO)C3=CC=CC=C3

Origin of Product

United States

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